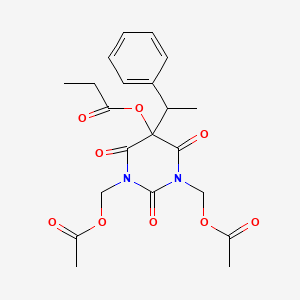
1,3-Bis((acetyloxy)methyl)-5-(1-oxopropoxy)-5-(1-phenylethyl)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by their diazinane ring structure, which is a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate typically involves multiple steps:
Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction. This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of Acetyloxymethyl Groups: The acetyloxymethyl groups can be introduced via esterification reactions. This involves reacting the diazinane intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the Propanoate Group: The final step involves the esterification of the diazinane derivative with propanoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxymethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the diazinane ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diazinane derivatives.
科学研究应用
Chemistry
In chemistry, [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe. Its ability to undergo specific chemical reactions can be utilized to study enzyme mechanisms or to label biomolecules.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be relevant in drug discovery.
Industry
In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
作用机制
The mechanism of action of [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.
相似化合物的比较
Similar Compounds
[1,3-bis(hydroxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate: Similar structure but with hydroxymethyl groups instead of acetyloxymethyl groups.
[1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate: Similar structure but with methoxymethyl groups instead of acetyloxymethyl groups.
Uniqueness
The presence of acetyloxymethyl groups in [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate distinguishes it from its analogs. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it unique in its class.
属性
CAS 编号 |
37431-43-9 |
|---|---|
分子式 |
C21H24N2O9 |
分子量 |
448.4 g/mol |
IUPAC 名称 |
[1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C21H24N2O9/c1-5-17(26)32-21(13(2)16-9-7-6-8-10-16)18(27)22(11-30-14(3)24)20(29)23(19(21)28)12-31-15(4)25/h6-10,13H,5,11-12H2,1-4H3 |
InChI 键 |
LTBWEGNSTWPSDA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(C(=O)N(C(=O)N(C1=O)COC(=O)C)COC(=O)C)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


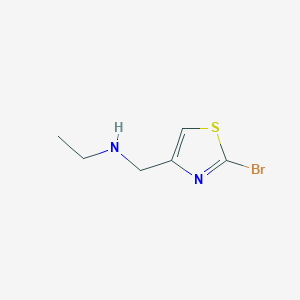
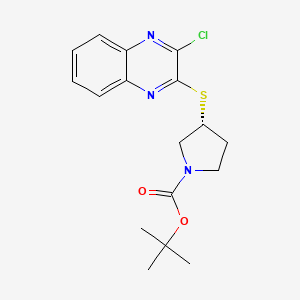

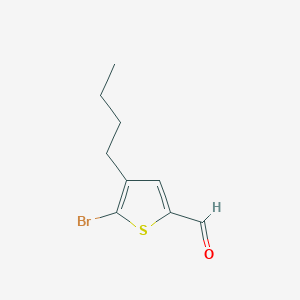
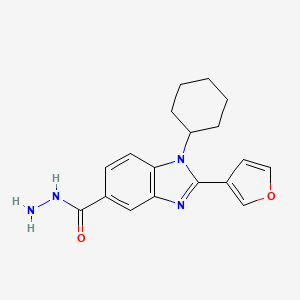
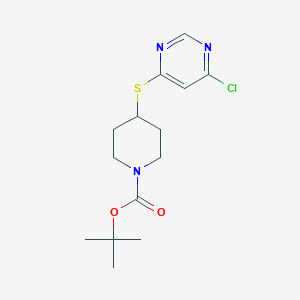
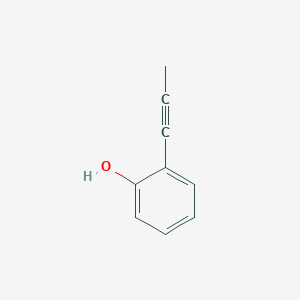
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
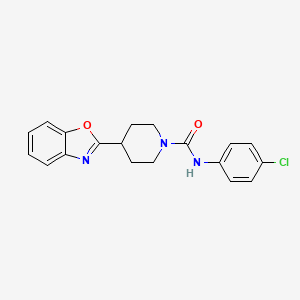

![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)

![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)

